molecular formula C15H18ClF3N4O B12356352 1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B12356352
M. Wt: 362.78 g/mol
InChI Key: PITISNYPTFAJLP-UHFFFAOYSA-N
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Description

BAY 73-6691 is a compound developed by Bayer for the treatment of Alzheimer’s disease. It is the first compound developed that acts as a phosphodiesterase inhibitor selective for the PDE9A subtype. The PDE9A enzyme is primarily expressed in the brain, with high concentrations in the cerebellum, neocortex, striatum, and hippocampus. This enzyme limits the cyclic guanosine monophosphate (cGMP)-mediated signal transduction following glutamate binding to NMDA receptors. Consequently, selective PDE9A inhibitors like BAY 73-6691 are predicted to prolong intracellular responses to glutamate and enhance glutamate signaling, which is involved in learning and memory .

Chemical Reactions Analysis

BAY 73-6691 undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolopyrimidine core.

    Reduction: Reduction reactions can occur at the carbonyl group present in the structure.

    Substitution: The chlorophenyl group can participate in substitution reactions, especially nucleophilic aromatic substitution.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BAY 73-6691 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of BAY 73-6691 involves the inhibition of the PDE9A enzyme, which leads to increased levels of cGMP in the brain. This elevation in cGMP enhances glutamate signaling by prolonging the intracellular response to glutamate binding to NMDA receptors. The molecular targets and pathways involved include the NO/cGMP-PKG/CREB pathway, which is crucial for learning and memory processes .

Comparison with Similar Compounds

BAY 73-6691 is unique due to its selectivity for the PDE9A subtype. Similar compounds include other PDE inhibitors, such as:

    Sildenafil: A PDE5 inhibitor used for the treatment of erectile dysfunction.

    Vardenafil: Another PDE5 inhibitor with similar applications.

    Tadalafil: A long-acting PDE5 inhibitor used for erectile dysfunction and benign prostatic hyperplasia.

These compounds differ from BAY 73-6691 in their selectivity for different PDE subtypes and their therapeutic applications .

Properties

Molecular Formula

C15H18ClF3N4O

Molecular Weight

362.78 g/mol

IUPAC Name

1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C15H18ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,8-9,12-13,20-21H,6-7H2,1H3,(H,22,24)

InChI Key

PITISNYPTFAJLP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1NC2C(CNN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F

Origin of Product

United States

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